molecular formula C14H11BrF2O2 B8130262 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene

Cat. No.: B8130262
M. Wt: 329.14 g/mol
InChI Key: FLTXMRGRKIQNLM-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzene ring substituted with:

  • Bromine at position 5,
  • Fluorine at positions 1 and 3,
  • A 4-methoxybenzyloxy group (-O-CH₂-C₆H₄-OCH₃) at position 2.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-[(4-methoxyphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O2/c1-18-11-4-2-9(3-5-11)8-19-14-12(16)6-10(15)7-13(14)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXMRGRKIQNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene typically involves the following steps:

    Etherification: The methoxybenzyloxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl alcohol and a suitable leaving group like a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOH, KOH, NH3

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amines, thiols

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₉BrF₂O₂
  • Molecular Weight : 305.11 g/mol
  • CAS Number : 104197-14-0
  • Density : 1.6 g/cm³
  • Boiling Point : 214.2 °C

The structure of this compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a methoxybenzyloxy substituent that enhances its chemical reactivity and solubility in organic solvents.

Scientific Research Applications

1. Organic Synthesis

  • This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique halogenated structure allows for various substitution reactions, making it valuable in the development of new chemical entities.

2. Medicinal Chemistry

  • The compound is being explored for its potential biological activities, including antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.

3. Material Science

  • Due to its fluorinated nature, it is used in the development of specialty materials with specific properties such as increased thermal stability and chemical resistance.

Antimicrobial Activity Study

A study conducted on various derivatives of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the methoxy group can enhance the antibacterial efficacy of the compounds.

Anticancer Properties

Research investigating the effects of this compound on cancer cell lines revealed promising results. The compound exhibited an ability to inhibit cell proliferation in several cancer types, indicating its potential as a lead compound in drug development.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The IC50 values were found to be in the low micromolar range, suggesting potent enzyme inhibition which could be leveraged for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 2270905-91-2 ().
  • Molecular Formula : C₁₄H₁₁BrF₂O₂ (inferred from analogs).
  • Purity : 95% (typical commercial grade) .
  • Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Comparison with Structural Analogs

2.1. Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic, steric, and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 2 CAS No. Molecular Weight Purity Physical State Key Differences
5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene 4-Methoxybenzyloxy 2270905-91-2 ~317.2 (inferred) 95% Solid (inferred) Bulky, electron-rich due to methoxy and benzyl groups.
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene Difluoromethoxy (-O-CF₂H) 181806-67-7 241.0 98% Liquid (inferred) Electron-withdrawing CF₂H group; lower molecular weight .
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Trifluoromethoxy (-O-CF₃) 115467-07-7 276.99 >98% Liquid Strongly electron-withdrawing; higher thermal stability .
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene Isopropoxy (-O-iPr) 1309933-98-9 251.07 97% Liquid Smaller alkoxy group; reduced steric hindrance .
1-Bromo-3,5-difluoro-4-(benzyloxy)benzene Benzyloxy (-O-Bn) 99045-18-8 289.1 N/A Solid Lacks methoxy on benzyl group; less electron-donating .
2.2. Electronic and Steric Effects
  • Electron-Donating Groups :

    • The 4-methoxybenzyloxy group in the target compound donates electrons via the methoxy (-OCH₃) and benzyl (-CH₂-C₆H₅) moieties, activating the ring for electrophilic substitution .
    • Contrast : Trifluoromethoxy (-O-CF₃) and difluoromethoxy (-O-CF₂H) groups are electron-withdrawing, deactivating the ring and directing reactions meta .
  • Contrast: Smaller substituents like isopropoxy (-O-iPr) reduce steric hindrance, enabling faster reaction kinetics .
2.4. Physicochemical Properties
  • Solubility: The 4-methoxybenzyloxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs .
  • Thermal Stability :
    • Trifluoromethoxy derivatives exhibit higher thermal stability (bp >100°C) due to strong C-F bonds .

Research Findings and Data

Reactivity in Cross-Coupling Reactions :

  • The bromine atom in all analogs enables Suzuki-Miyaura couplings. However, steric hindrance from the 4-methoxybenzyloxy group reduces reaction yields compared to smaller substituents (e.g., -O-iPr) .

Cytotoxicity Studies (Analog Reference) :

    Biological Activity

    Overview

    5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene (CAS No. 2270905-91-2) is an aromatic ether characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

    Synthesis and Properties

    The synthesis of this compound typically involves several steps, including bromination, fluorination, and the introduction of methoxy and benzyloxy groups through nucleophilic substitution reactions. The compound's molecular formula is C14H12BrF2O2C_{14}H_{12}BrF_2O_2, with a molecular weight of 331.15 g/mol .

    Antimicrobial Activity

    Recent studies have explored the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus0.5 - 1.0
    Escherichia coli4.0

    These results suggest that the compound may act on critical bacterial targets, potentially disrupting cell wall synthesis or interfering with metabolic pathways .

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the low micromolar range, indicating significant potency.

    Cell Line IC50 (µM)
    A54915.0
    HeLa20.5

    The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for developing new anticancer therapies .

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

    • Antimicrobial Mechanism : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic processes.
    • Anticancer Mechanism : The compound likely induces apoptosis through mitochondrial pathways and may inhibit specific oncogenic signaling pathways.

    Case Studies

    • Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited enhanced antibacterial activity against MRSA strains when compared to traditional antibiotics.
    • Cytotoxicity in Cancer Cells : A detailed examination revealed that the compound induced significant cytotoxicity in HeLa cells by promoting reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death.

    Q & A

    Q. Designing a kinetic study for debromination pathways

    • Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance changes at 280 nm (bromine loss). Vary catalysts (e.g., Pd/C, Zn) in ethanol/water mixtures at 25–80°C. Fit data to first-order kinetics; activation energy (Eₐ) calculated via Arrhenius plots .

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